
Anticancer agent 29
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Overview
Description
Anticancer agent 29: is a novel compound that has shown promising potential in the treatment of various types of cancer. It is part of a new generation of anticancer agents designed to target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique chemical structure and potent anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 29 involves a multi-step process that includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate. This one-pot synthesis reaction includes denitrogenation of azide, benzisoxazole formation, and aza-Diels–Alder cycloaddition . The reaction conditions typically involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
For industrial production, continuous flow synthesis has been demonstrated as an effective method. This approach allows for the preparation of multigram quantities of this compound and its building blocks in a short time . The continuous flow synthesis method is advantageous due to its scalability and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Mechanisms of Action
Anticancer agent 29 exerts its effects through several mechanisms, primarily targeting cellular pathways involved in cancer proliferation and survival. Key mechanisms include:
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Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
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Cell Cycle Arrest : It can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing further division of cancer cells.
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Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, this compound limits nutrient supply to tumors.
Research findings indicate that this compound demonstrates significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer), with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested .
Biological Activity and Efficacy
The efficacy of this compound has been evaluated through various in vitro and in vivo studies. Notable findings include:
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In Vitro Studies : this compound showed a dose-dependent decrease in cell viability across multiple cancer cell lines, with significant induction of apoptosis as evidenced by flow cytometry analysis.
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In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an effective therapeutic agent.
The following table outlines the biological activity observed across different studies:
Cell Line | IC50 Value (µM) | Mechanism Observed |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 7 | Cell cycle arrest |
HT-29 | 5 | Inhibition of angiogenesis |
Scientific Research Applications
Colon Cancer Treatment
Anticancer agent 29 has been extensively studied for its effects on colon cancer. In vitro assays revealed that it significantly reduces the viability of HT-29 cells with an IC50 value indicating potent activity. The selectivity index for this compound suggests it is considerably more toxic to cancer cells than to normal cells, highlighting its therapeutic potential .
Combination Therapies
Recent studies have explored the efficacy of this compound in combination with other therapeutic agents. For instance, combining it with antimicrobial peptides has shown enhanced cytotoxic effects against tumoral spheroids, suggesting a synergistic effect that could improve treatment outcomes .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated favorable absorption characteristics for this compound. It adheres to Lipinski's rule of five, suggesting good oral bioavailability and minimal toxicity . Toxicity profiling has shown no significant adverse effects in preclinical models, making it a candidate for further clinical development .
Table 1: Summary of this compound Efficacy Against HT-29 Cells
Concentration (µg/mL) | % Viability (HT-29) | % Viability (Normal Cells) | Selectivity Index |
---|---|---|---|
10 | 45 | 85 | 5.26 |
20 | 25 | 75 | 5.23 |
30 | 10 | 70 | >5 |
Table 2: Mechanistic Insights into Apoptosis Induction
Mechanism | Observed Effect | Reference |
---|---|---|
Caspase Activation | Increased caspase-3 activity | |
Mitochondrial Dysfunction | Release of cytochrome c | |
DNA Fragmentation | Laddering pattern observed in gel electrophoresis |
Case Study 1: Efficacy Against Colon Cancer
A study focused on the effects of this compound on HT-29 cells demonstrated significant reductions in cell viability at various concentrations. The results indicated a dose-dependent response with substantial apoptosis observed at higher doses, reinforcing its potential as a therapeutic agent for colon cancer treatment .
Case Study 2: Combination Therapy with Antimicrobial Peptides
In another investigation, this compound was used alongside antimicrobial peptides to assess its effectiveness against multidrug-resistant cancer cells. The combination therapy not only enhanced cytotoxicity but also overcame resistance mechanisms, showcasing its utility in complex treatment regimens .
Mechanism of Action
The mechanism of action of Anticancer agent 29 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival. It targets enzymes related to folic acid metabolism, such as dihydrofolate reductase, which catalyzes the conversion of dihydrofolate to tetrahydrofolate . By blocking these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: An antimetabolite that also targets dihydrofolate reductase.
Chlorambucil: An alkylating agent used to treat various cancers.
Baicalein: A natural compound with anticancer properties.
Uniqueness
Anticancer agent 29 is unique due to its specific molecular structure and the ability to target multiple pathways involved in cancer cell survival. Unlike other compounds, it has shown a broader spectrum of activity against different cancer types and has fewer side effects in preliminary studies .
Properties
Molecular Formula |
C22H15ClFNO |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1-[(4-fluorophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13+ |
InChI Key |
PFHUFWNFTOQYSB-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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